molecular formula C11H19NO2 B12602076 tert-Butyl (3-methylpent-1-yn-3-yl)carbamate CAS No. 875612-20-7

tert-Butyl (3-methylpent-1-yn-3-yl)carbamate

Cat. No.: B12602076
CAS No.: 875612-20-7
M. Wt: 197.27 g/mol
InChI Key: MHYKZUZIEACGOK-UHFFFAOYSA-N
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Description

tert-Butyl (3-methylpent-1-yn-3-yl)carbamate: is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methylpent-1-yn-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and 3-methylpent-1-yne in the presence of a base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-Butyl (3-methylpent-1-yn-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, the compound is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. It is also used in the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl (3-methylpent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3-methylpent-1-yn-3-yl)carbamate is unique due to its specific alkyne derivative, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

tert-butyl N-(3-methylpent-1-yn-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-7-11(6,8-2)12-9(13)14-10(3,4)5/h1H,8H2,2-6H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYKZUZIEACGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90826418
Record name tert-Butyl (3-methylpent-1-yn-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875612-20-7
Record name tert-Butyl (3-methylpent-1-yn-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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